molecular formula C11H20BrNO2 B2665119 Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate CAS No. 2227802-97-1

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate

Cat. No. B2665119
CAS RN: 2227802-97-1
M. Wt: 278.19
InChI Key: KQBDOEZHYOWSKY-BDAKNGLRSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate” is not available, a related compound “tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride” has been synthesized .

Scientific Research Applications

Synthesis of Pipecolic Acid Derivatives

Purkayastha et al. (2010) presented a cascade of reactions leading to the synthesis of pipecolic acid derivatives, highlighting the role of the vinylfluoro group as an acetonyl cation equivalent. This methodology allows for the stereoselective synthesis of complex molecules, including (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, demonstrating the synthetic versatility of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate derivatives (Purkayastha et al., 2010).

Chiral Auxiliary and Dipeptide Synthesis

Studer, Hintermann, and Seebach (1995) explored the synthesis and applications of a new chiral auxiliary, showcasing its utility in the preparation of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis. This work emphasizes the importance of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate in facilitating stereoselective reactions, a crucial aspect of medicinal chemistry and drug development (Studer et al., 1995).

NMR Tag for High-Molecular-Weight Systems

Chen et al. (2015) introduced O-tert-Butyltyrosine (Tby) as an NMR tag, utilizing the tert-butyl group for enhanced detection in NMR spectroscopy. This application is particularly useful for studying high-molecular-weight systems and for measuring submicromolar ligand binding affinities, showcasing the broader utility of tert-butyl derivatives in biochemical research (Chen et al., 2015).

Mild and Efficient One-Pot Curtius Rearrangement

Lebel and Leogane (2005) reported a mild and efficient one-pot method for the preparation of tert-butyl carbamates via a Curtius rearrangement. This method highlights the use of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate as a precursor in the synthesis of protected amines, underscoring its significance in the development of novel synthetic protocols (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDOEZHYOWSKY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate

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